![molecular formula C25H19FN4O2 B2977930 2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide CAS No. 931328-77-7](/img/structure/B2977930.png)
2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]quinoline ring and a phenylacetamide group .
Synthesis Analysis
While the specific synthesis route for this compound is not available, the synthesis of similar compounds often involves reactions such as Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as oxidation, electrophilic substitution, and others .
Aplicaciones Científicas De Investigación
Antitumor Activity
Pyrazoline derivatives have been identified to exhibit potent antitumor activity . The quinoline moiety, in particular, is known for its antitumor properties, and when combined with a pyrazoline ring, it may enhance the compound’s efficacy. For instance, certain quinoline derivatives have shown promising results in comparison to standard antitumor drugs .
Antibacterial and Antifungal Properties
The nitrogen-based hetero-aromatic ring structure of pyrazolines has been associated with significant antibacterial and antifungal activities. These properties make them valuable in the development of new antibiotics that can be used to treat various bacterial and fungal infections .
Antiparasitic Effects
Pyrazoline derivatives have also been explored for their antiparasitic effects. This application is particularly relevant in the context of developing treatments for parasitic infections, which remain a significant health challenge in many parts of the world .
Anti-inflammatory and Antidepressant Uses
The compound’s structure suggests potential anti-inflammatory and antidepressant uses. Pyrazolines have been studied for their ability to modulate biological pathways associated with inflammation and depression, offering a pathway for the development of new therapeutic agents in these areas .
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases. Pyrazoline derivatives have demonstrated antioxidant properties, which could be beneficial in protecting cells and tissues from oxidative damage and in the treatment of diseases where oxidative stress is a contributing factor .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AchE) is an enzyme involved in the breakdown of acetylcholine in the nervous system. Inhibitors of AchE have therapeutic applications in conditions like Alzheimer’s disease. Pyrazoline derivatives have been studied for their potential to inhibit AchE, which could lead to new treatments for neurodegenerative diseases .
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus , which is a prevalent structure in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific biological target(s) of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c26-18-8-6-7-17(13-18)14-29-15-21-24(20-11-4-5-12-22(20)29)28-30(25(21)32)16-23(31)27-19-9-2-1-3-10-19/h1-13,15H,14,16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPOEUAIUNXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
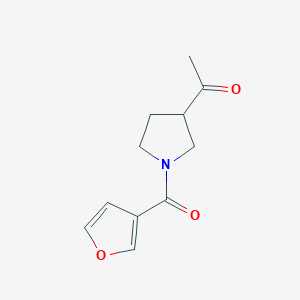
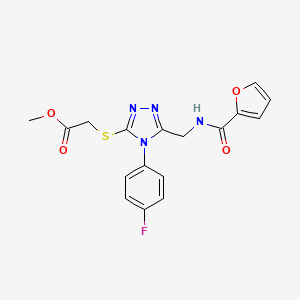
![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)
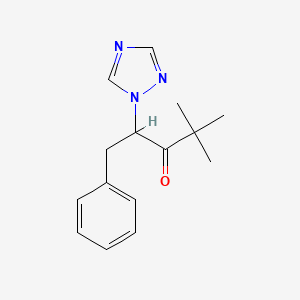
![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)
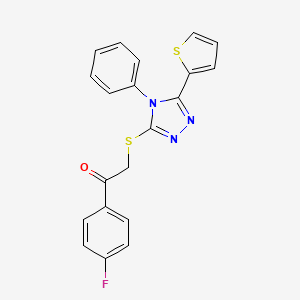

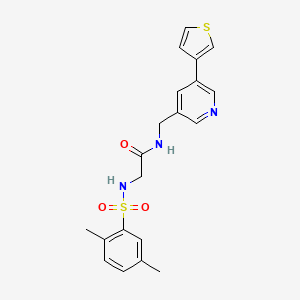

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)
